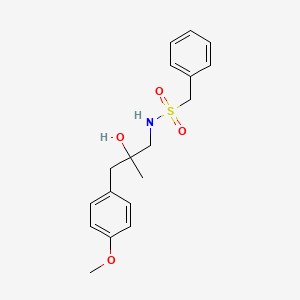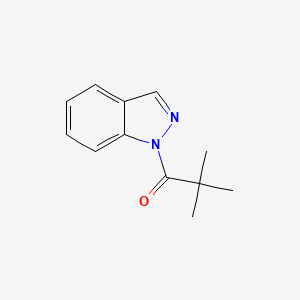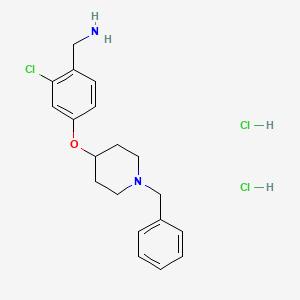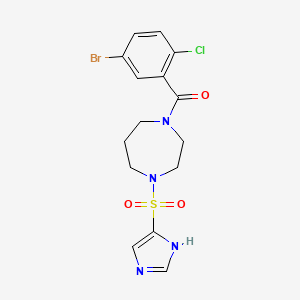![molecular formula C16H23N3O4 B2874125 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid CAS No. 502133-49-5](/img/no-structure.png)
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, a diazepane ring, and a carboxylic acid group. The diazepane ring is substituted with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups. The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The tert-butoxycarbonyl group is attached to the nitrogen atom in the diazepane ring. The pyridine ring and the carboxylic acid group are also key components of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions to occur at the nitrogen atom once the protecting group is removed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, influencing its solubility in different solvents. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Chemical Reactions and Synthetic Pathways
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid is involved in various chemical reactions and synthetic pathways, contributing to the advancement of organic synthesis and medicinal chemistry. For instance, it participates in CYP2C8- and CYP3A-mediated C-demethylation processes, playing a role in the metabolic pathways of certain pharmaceutical compounds. This demethylation is crucial for understanding the biotransformation of drugs in the body, which can influence their efficacy and safety (C. Prakash et al., 2008).
Catalytic Applications
The compound also finds applications in catalytic reactions, such as the asymmetric Mannich-type reaction, where it serves as a key component in the synthesis of optically active compounds. This is particularly important in the production of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with high specificity and reduced side effects (T. Hashimoto et al., 2011).
Material Science
In the field of material science, derivatives of 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid are used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides exhibit remarkable thermal stability and solubility, making them suitable for various industrial applications, including coatings, films, and high-performance plastics (S. Hsiao et al., 2000).
Photophysical Properties
The exploration of the photophysical properties of compounds related to 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid contributes to the development of new materials with potential applications in optics and electronics. These studies provide insights into the interaction of such compounds with light, which is fundamental for designing advanced photovoltaic devices, sensors, and luminescent materials (S. Sivakumar et al., 2011).
Safety and Hazards
As with any chemical compound, handling “2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid” should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .
Orientations Futures
The future directions for research and application of this compound would depend on its biological activity and potential uses. It could be explored for use in medicinal chemistry, materials science, or other fields. Further studies would be needed to fully understand its properties and potential applications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing unwanted reactions with other functional groups. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the synthesis of proteins and peptides .
Pharmacokinetics
The boc group’s presence may influence these properties by increasing the compound’s stability and preventing premature reactions with other substances in the body .
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for more controlled and precise reactions . This can lead to the production of specific peptides with fewer side reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the Boc group are dependent on the pH of the environment, with the addition occurring under basic conditions and removal under acidic conditions . Additionally, the compound’s stability and reactivity can be influenced by temperature and the presence of other reactive substances .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid' involves the protection of the amine group in 4-aminopyridine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. The Boc-protected intermediate is then reacted with 1,4-diazepane to form the desired compound.", "Starting Materials": [ "4-aminopyridine", "tert-butyl chloroformate", "1,4-diazepane" ], "Reaction": [ "Protection of the amine group in 4-aminopyridine using Boc anhydride and triethylamine", "Reaction of the Boc-protected 4-aminopyridine with tert-butyl chloroformate in the presence of triethylamine to form the Boc-protected intermediate", "Addition of 1,4-diazepane to the Boc-protected intermediate in the presence of triethylamine to form the desired compound", "Deprotection of the Boc group using trifluoroacetic acid to obtain the final product" ] } | |
Numéro CAS |
502133-49-5 |
Nom du produit |
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid |
Formule moléculaire |
C16H23N3O4 |
Poids moléculaire |
321.377 |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21) |
Clé InChI |
VNNVAWDHPDFXLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)
![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)


![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)